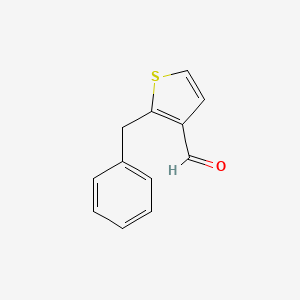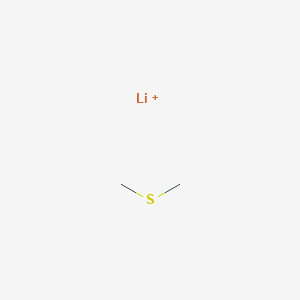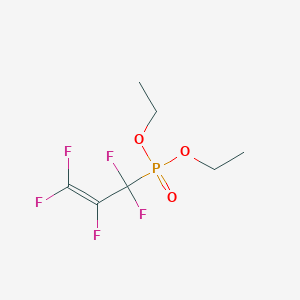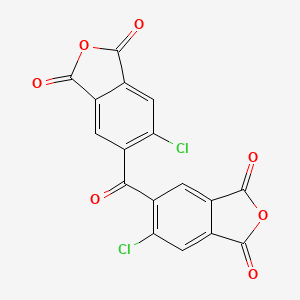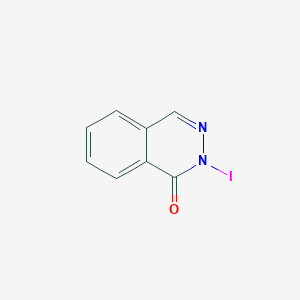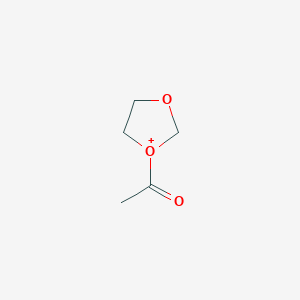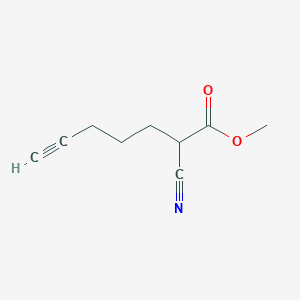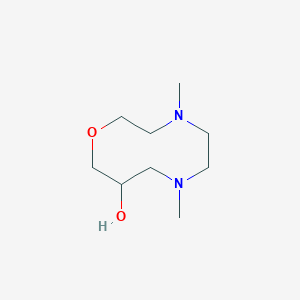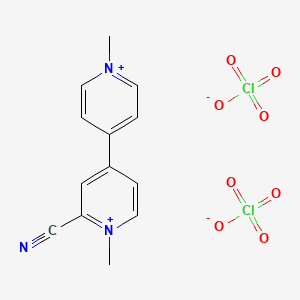
2-Cyano-1,1'-dimethyl-4,4'-bipyridin-1-ium diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of large-scale reactors and optimized reaction conditions would be essential to produce the compound in significant quantities.
化学反応の分析
Types of Reactions
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced bipyridinium species.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the bipyridinium ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state bipyridinium compounds, while reduction reactions yield reduced forms of the compound.
科学的研究の応用
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications:
Biology: The compound’s electrochemical properties make it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
作用機序
The mechanism by which 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate exerts its effects involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it a valuable component in electrochemical systems. The molecular targets and pathways involved in its action are primarily related to its interaction with other redox-active species in the system.
類似化合物との比較
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
4-Cyano-2,2’-bipyridine: This compound has a similar bipyridine core but differs in the position of the cyano group and the absence of methyl groups.
Uniqueness
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific combination of substituents, which confer distinct electrochemical properties. Its ability to undergo multiple redox processes and its stability in various conditions make it particularly valuable for applications in electrochemical devices and materials science.
特性
CAS番号 |
131186-45-3 |
|---|---|
分子式 |
C13H13Cl2N3O8 |
分子量 |
410.2 g/mol |
IUPAC名 |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-2-carbonitrile;diperchlorate |
InChI |
InChI=1S/C13H13N3.2ClHO4/c1-15-6-3-11(4-7-15)12-5-8-16(2)13(9-12)10-14;2*2-1(3,4)5/h3-9H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
MHBJHSKUVYCOGB-UHFFFAOYSA-L |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=[N+](C=C2)C)C#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


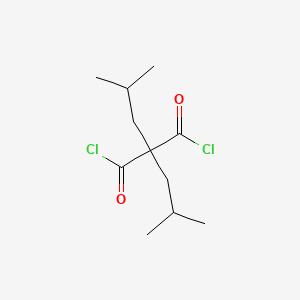
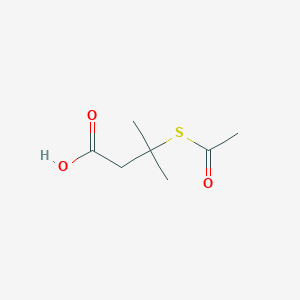
![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)
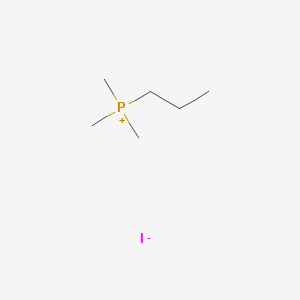
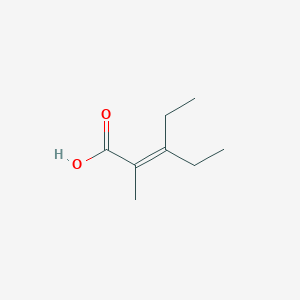
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
